Octamethyltrisiloxane

Description

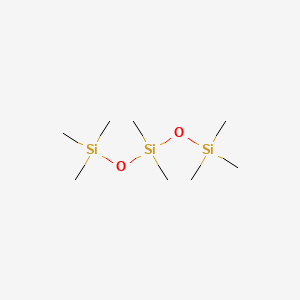

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXSVUQTKDNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28349-86-2, 42557-10-8 | |

| Record name | Octamethyltrisiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9040710 | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.34 [mmHg] | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-51-7, 63148-62-9 | |

| Record name | Octamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Octamethyltrisiloxane synthesis and purification for research applications

An In-depth Technical Guide to the Synthesis and Purification of Octamethyltrisiloxane for Research Applications

Introduction

This compound (MDM) is a linear, low-viscosity organosilicon compound valued in research and industry for its unique properties, including high thermal stability, low surface tension, and hydrophobicity.[1] It serves as a crucial component in the formulation of silicone-based products like lubricants and sealants, a dielectric fluid in electronics, and an ingredient in personal care products.[1] For research applications, particularly in drug development and as a solvent for specialized reactions, the availability of high-purity this compound is paramount. This guide provides a detailed overview of the primary synthesis and purification methodologies for obtaining research-grade this compound.

Synthesis Methodologies

The production of this compound can be achieved through several chemical pathways. The most common methods involve the hydrolysis of chlorosilanes or the catalytic redistribution of existing siloxane oligomers.

Hydrolysis of Dimethyldichlorosilane

The hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂) is a foundational method for producing a mixture of linear and cyclic siloxanes.[2] The reaction with water is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. The initial product is the unstable dimethylsilanediol ((CH₃)₂Si(OH)₂), which rapidly condenses to form a mixture of siloxanes.[3]

The overall reaction can be summarized as: n(CH₃)₂SiCl₂ + (n+1)H₂O → HO[Si(CH₃)₂O]nH + 2nHCl

By controlling the reaction conditions and the stoichiometry of the reactants, including the use of a chain-terminating agent like trimethylchlorosilane ((CH₃)₃SiCl) or its hydrolysate hexamethyldisiloxane (MM), the formation of the desired this compound (MDM) can be favored.[4][5]

Catalytic Redistribution (Equilibration)

A more direct and controllable method for producing specific low molecular weight linear siloxanes is the catalytic redistribution of a mixture of hexamethyldisiloxane (MM) and a source of dimethylsiloxane (D) units, such as octamethylcyclotetrasiloxane (D₄).[6][7] This process, often referred to as equilibration, uses a catalyst to break and reform Si-O-Si bonds until a thermodynamic equilibrium is reached.

Linear phosphonitrilic chloride (LPNC) is a particularly effective catalyst for this reaction, as it promotes rapid siloxane rearrangement with minimal formation of cyclic byproducts, provided the silanol content of the reactants is low (<700 ppm).[6] The final product distribution depends on the initial molar ratio of M to D units.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Redistribution

This protocol is based on the LPNC-catalyzed equilibration of hexamethyldisiloxane (MM) and octamethylcyclotetrasiloxane (D₄).

Materials:

-

Hexamethyldisiloxane (MM), dried over molecular sieves.

-

Octamethylcyclotetrasiloxane (D₄), dried over molecular sieves.

-

Linear phosphonitrilic chloride (LPNC) catalyst.

-

Reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

Procedure:

-

Charge the reaction vessel with the desired molar ratio of hexamethyldisiloxane and octamethylcyclotetrasiloxane. A molar ratio of approximately 2:1 (MM:D₄) will favor the production of shorter linear siloxanes.

-

Purge the system with dry nitrogen to create an inert atmosphere.

-

Heat the mixture to the reaction temperature, typically between 90°C and 150°C.[8]

-

Add the LPNC catalyst to the stirred mixture. The catalyst loading is typically low, on the order of 50-200 ppm.

-

Allow the reaction to proceed for several hours until equilibrium is reached. The reaction progress can be monitored by gas chromatography (GC) to observe the distribution of siloxane species.

-

Once equilibrium is achieved, the reaction is terminated. The catalyst can be deactivated if necessary, though for LPNC, the subsequent distillation often serves to separate the product from the non-volatile catalyst.[6]

-

The resulting crude product is a mixture of MM, MDM, MD₂M, and other oligomers, which then requires purification.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound from the crude reaction mixture, exploiting the differences in boiling points of the components.[9][10]

Apparatus:

-

Distillation flask.

-

Fractionating column (e.g., Vigreux or packed column).

-

Distillation head with a thermometer.

-

Condenser.

-

Receiving flasks.

-

Heating mantle and vacuum source (optional, for vacuum distillation).

Procedure:

-

Charge the distillation flask with the crude siloxane mixture from the synthesis step.

-

Assemble the fractional distillation apparatus. The efficiency of the column is crucial for separating components with close boiling points.

-

Begin heating the distillation flask gently.

-

Collect the fractions based on their boiling points at atmospheric pressure.

-

Fraction 1 (Hexamethyldisiloxane - MM): Collect the fraction boiling at approximately 100°C.[6]

-

Fraction 2 (this compound - MDM): As the temperature rises, collect the target fraction boiling at approximately 153°C.[1][6]

-

Residue (Higher Oligomers): Species like decamethyltetrasiloxane (MD₂M, B.P. 195°C) and other higher-boiling oligomers will remain in the distillation flask.[6]

-

-

Analyze the purity of the collected MDM fraction using gas chromatography (GC). For research-grade purity (>99%), a second distillation may be necessary.[11]

Overall Synthesis and Purification Workflow

The entire process from raw materials to purified product follows a logical sequence.

Data Presentation

For successful purification and characterization, knowledge of the physical properties of this compound and related byproducts is essential.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 107-51-7 | [1] |

| Molecular Formula | C₈H₂₄O₂Si₃ | [1] |

| Molecular Weight | 236.53 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 153 °C | [1] |

| Melting Point | -82 °C | [1] |

| Density | 0.82 g/mL at 25°C | [1] |

| Refractive Index (n20/D) | 1.39 | [1] |

| Purity (Commercial) | ≥ 98-99% (GC) |[1] |

Table 2: Boiling Points of Common Linear Siloxanes

| Compound | Formula | Abbreviation | Boiling Point (°C) | Reference |

|---|---|---|---|---|

| Hexamethyldisiloxane | C₆H₁₈OSi₂ | MM | 100 °C | [6] |

| This compound | C₈H₂₄O₂Si₃ | MDM | 153 °C | [6] |

| Decamethyltetrasiloxane | C₁₀H₃₀O₃Si₄ | MD₂M | 195 °C | [6] |

| Dodecamethylpentasiloxane | C₁₂H₃₆O₄Si₅ | MD₃M | 229 °C | |

Characterization of Purity

The purity of the final this compound product is typically assessed using Gas Chromatography (GC). A high-purity sample will show a single major peak corresponding to MDM, with minimal peaks for residual starting materials or other oligomers. For more rigorous structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) and Fourier-Transform Infrared (FTIR) spectroscopy can be employed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Methylchlorosilane and its Intermediates - Knowledge [silibasesilicone.com]

- 5. gelest.com [gelest.com]

- 6. US5510441A - Process for producing this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

- 9. Chemistry - Distillation - Silicones Europe [silicones.eu]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. This compound | 107-51-7 [chemicalbook.com]

Characterization techniques for octamethyltrisiloxane spectroscopy

An In-depth Technical Guide to the Spectroscopic Characterization of Octamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used for the characterization of this compound, a linear siloxane oligomer. The following sections detail the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

Data Presentation

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~0.07 | Singlet | Si(CH₃)₂ (internal) |

| ~0.03 | Singlet | OSi(CH₃)₃ (terminal) | |

| ¹³C | ~1.0 | Quartet | Si(CH₃)₂ (internal) |

| ~2.0 | Quartet | OSi(CH₃)₃ (terminal) | |

| ²⁹Si | ~-22 | - | -Si(CH₃)₂O- (D unit) |

| ~+7 | - | (CH₃)₃SiO- (M unit) |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: ¹H, ¹³C, and ²⁹Si NMR

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-50 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for ¹H and ¹³C NMR).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

Tune and shim the probe for the specific solvent and sample.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A small number of scans (e.g., 8-16) is usually sufficient due to the high sensitivity of ¹H NMR.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45 degrees, a longer relaxation delay (e.g., 2-10 seconds) may be needed for quaternary carbons, though not present in the methyl groups of this compound. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

²⁹Si NMR Acquisition:

-

Acquire a one-dimensional ²⁹Si NMR spectrum. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a larger number of scans and a longer relaxation delay (e.g., 10-60 seconds) are typically required.[1]

-

The use of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be employed to shorten the relaxation delay.[2]

-

Inverse-gated proton decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Visualization of NMR Workflow

Caption: NMR Experimental Workflow.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint of its functional groups.

Data Presentation

Table 2: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| ~2965 | Strong | C-H asymmetric stretching in Si-CH₃ | IR, Raman |

| ~2905 | Medium | C-H symmetric stretching in Si-CH₃ | IR, Raman |

| ~1412 | Medium | CH₃ asymmetric deformation in Si-CH₃ | IR, Raman |

| ~1260 | Strong | CH₃ symmetric deformation in Si-CH₃ | IR |

| ~1020-1090 | Very Strong | Si-O-Si asymmetric stretching | IR |

| ~840 | Strong | Si-C stretching and CH₃ rocking | IR |

| ~750-800 | Medium | Si-C stretching and CH₃ rocking | IR |

| ~520 | Weak | Si-O-Si symmetric stretching | Raman |

| ~470 | Weak | Si-O-Si bending | Raman |

Experimental Protocols

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[3]

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Instrument Setup: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[4]

-

Sample Holder: Place the liquid this compound sample in a suitable container, such as a glass vial or a cuvette.

-

Spectrum Acquisition: Focus the laser onto the liquid sample and collect the scattered light. The acquisition time will depend on the laser power and detector sensitivity.

-

Data Processing: Process the raw data to obtain the Raman spectrum, which is a plot of intensity versus Raman shift (in cm⁻¹).

Visualization of Vibrational Spectroscopy Workflow

Caption: Vibrational Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. It is often coupled with Gas Chromatography (GC) for separation and analysis of volatile siloxanes.

Data Presentation

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 221 | High | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

| 222 | Moderate | Isotopic peak of [M - CH₃]⁺ |

| 147 | Moderate | [(CH₃)₃SiOSi(CH₃)₂]⁺ |

Note: The molecular ion (M⁺) at m/z 236 is often not observed or is of very low intensity in electron ionization (EI) mass spectra of siloxanes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone or hexane).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Injector: Typically set to a high temperature (e.g., 250-300 °C) in split mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating volatile siloxanes.

-

Oven Program: A temperature ramp is used to elute the compounds, for example, starting at 50 °C and ramping up to 300 °C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: A mass range of m/z 40-400 is typically sufficient.

-

-

Data Analysis: The GC separates the components of the sample, and the MS provides a mass spectrum for each eluting peak. The mass spectrum of this compound can be identified by its characteristic fragmentation pattern.

Visualization of Mass Spectrometry Fragmentation and Workflow

Caption: GC-MS Workflow and Fragmentation.

References

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of Octamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Octamethyltrisiloxane, a key ingredient in various scientific and pharmaceutical applications. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and quality control in research and development.

Core Analysis: Structure and ¹H NMR Spectrum

This compound [(CH₃)₃SiOSi(CH₃)₂OSi(CH₃)₃] possesses two distinct chemical environments for its methyl protons, leading to two discrete signals in its ¹H NMR spectrum. The terminal trimethylsilyl groups [-Si(CH₃)₃] are chemically equivalent due to free rotation around the Si-O bonds, giving rise to a single resonance. The central dimethylsilylene group [-Si(CH₃)₂-] represents the second, unique chemical environment.

The theoretical integration ratio of the proton signals for the terminal methyl groups to the central methyl groups is 18:6, which simplifies to 3:1. This ratio is a key identifier for the correct assignment of the signals in the spectrum.

Quantitative ¹H NMR Data

The following table summarizes the quantitative ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration Value (Relative) | Coupling Constant (J) in Hz |

| Terminal Methyl Protons (-Si(CH₃)₃) | 0.022 | Singlet | 18 | Not Applicable |

| Central Methyl Protons (-Si(CH₃)₂-) | 0.087 | Singlet | 6 | Not Applicable |

| Silicon-29 Coupling (¹JSi-H) | Not directly observed in ¹H spectrum | Not Applicable | Not Applicable | J(A,Si-29) = 118 Hz[1] |

Note: The coupling constant provided is for the interaction between silicon-29 and the directly attached protons, which is typically observed in ²⁹Si NMR or as satellite peaks in a high-resolution ¹H NMR spectrum.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound, based on established protocols for polysiloxane analysis.[2]

1. Sample Preparation:

-

Weigh approximately 100 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.75 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A 400 MHz NMR spectrometer (e.g., Bruker DRX400) or higher is recommended for optimal resolution.[2]

-

Probe: A 5 mm broadband probe.[2]

-

Temperature: The experiment should be conducted at a standard temperature, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (zg) is sufficient.

-

Acquisition Parameters:

-

Pulse Width (P1): A 90° pulse, typically around 9.5 µs.[2]

-

Relaxation Delay (D1): A delay of at least 10 seconds is crucial for accurate integration of siloxane signals due to their potentially long T1 relaxation times.[2]

-

Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.[2]

-

Spectral Width (SW): A spectral width of approximately 15 ppm, centered around 5 ppm, is adequate to cover the expected chemical shifts.

-

Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

-

3. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum carefully to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Integrate the signals corresponding to the terminal and central methyl protons.

-

Analyze the resulting spectrum for chemical shifts, multiplicity, and integration ratios.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the relationship between the molecular structure of this compound and its corresponding ¹H NMR signals.

Caption: Correlation between the methyl proton environments in this compound and their respective ¹H NMR signals.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Octamethyltrisiloxane

For researchers, scientists, and professionals in drug development, understanding the mass spectral behavior of silicon-containing compounds like octamethyltrisiloxane is crucial for their accurate identification and characterization in various applications. This in-depth technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, complete with quantitative data, detailed experimental methodologies, and a visual representation of the fragmentation pathway.

This compound, a linear siloxane with the chemical formula C8H24O2Si3, possesses a molecular weight of 236.53 g/mol .[1][2] Its analysis by mass spectrometry is a common practice, particularly in conjunction with gas chromatography (GC-MS).[3] The resulting mass spectrum serves as a unique chemical fingerprint, defined by a series of fragment ions generated from the parent molecule upon ionization.

Quantitative Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of distinct peaks, with the most abundant ions providing significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the key fragments, are summarized in the table below. This data is essential for the identification of this compound in complex matrices.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 73 | 85.5 | [Si(CH3)3]+ |

| 133 | 12.8 | [M - CH3 - Si(CH3)4]+ |

| 147 | 34.6 | [(CH3)3SiOSi(CH3)2]+ |

| 207 | 10.2 | [M - CH3 - H2O]+ |

| 221 | 100.0 (Base Peak) | [M - CH3]+ |

| 236 | 1.8 (Molecular Ion) | [C8H24O2Si3]+• |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

The most intense peak in the spectrum, known as the base peak, is observed at m/z 221. This corresponds to the loss of a single methyl group (CH3) from the molecular ion. Another highly significant peak is found at m/z 73, which is characteristic of the trimethylsilyl cation, [Si(CH3)3]+.[4] The presence of this ion is a strong indicator of a trimethylsilyl moiety within the molecule's structure. The molecular ion peak at m/z 236 is of low abundance, which is common for siloxanes under energetic electron ionization conditions.

Elucidating the Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical pathway involving the cleavage of silicon-carbon and silicon-oxygen bonds, as well as rearrangement reactions. The process begins with the formation of the molecular ion, which then undergoes a series of dissociations to produce the observed fragment ions.

Figure 1: Proposed fragmentation pathway of this compound under electron ionization.

The primary fragmentation event is the loss of a methyl radical from the molecular ion to form the stable ion at m/z 221. This ion serves as the precursor for many of the other significant fragments. Subsequent fragmentation of the [M - CH3]+ ion can involve the cleavage of the siloxane backbone, leading to the formation of the characteristic trimethylsilyl ion at m/z 73 and the ion at m/z 147. Rearrangement reactions can also occur, as exemplified by the proposed formation of the ion at m/z 207 through the loss of a water molecule from the [M - CH3]+ ion.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization source. The following provides a detailed, representative methodology for this analysis.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane. The concentration is typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

-

Oven Temperature Program: An initial temperature of 50 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: A delay of 2-3 minutes is typically used to prevent the solvent peak from entering the mass spectrometer.

This in-depth guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The provided data, fragmentation pathway, and experimental protocol offer a valuable resource for researchers and scientists working with this and related organosilicon compounds, facilitating more accurate and confident analytical results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]

- 4. Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal degradation mechanism of octamethyltrisiloxane

An In-Depth Technical Guide to the Thermal Degradation Mechanism of Octamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MDM), a linear siloxane, is valued in various high-temperature applications for its unique physicochemical properties, including thermal stability and low viscosity. However, understanding its decomposition behavior at elevated temperatures is critical for ensuring operational safety and reliability. This technical guide provides a comprehensive overview of the thermal degradation mechanism of MDM, consolidating findings from experimental and computational studies. It details the initiation and propagation steps of decomposition, summarizes key quantitative kinetic and thermodynamic data, outlines common experimental protocols for stability analysis, and presents visual diagrams of the degradation pathway and experimental workflows.

Core Degradation Mechanism

The thermal degradation of this compound is a complex process governed by radical chain reactions. The primary mechanism initiates with the homolytic cleavage of a silicon-carbon (Si-C) bond, which is the weakest bond in the molecule under thermal stress.[1] This initiation step is followed by a series of propagation reactions that lead to the formation of various gaseous and liquid byproducts.

Initiation: Si-C Bond Cleavage The process begins at elevated temperatures (significant decomposition is observed above 260°C) with the breaking of a Si-CH₃ bond to form a silyl radical and a highly reactive methyl radical (•CH₃).[1]

Propagation Steps:

-

Hydrogen Abstraction: The newly formed methyl radical abstracts a hydrogen atom from a methyl group of another MDM molecule. This is a key step in the formation of methane (CH₄), a signature gaseous product of MDM degradation.[1]

-

Rearrangement and Scission: The demethylated silyl radical can undergo intramolecular or intermolecular rearrangement of the Si-O backbone.[1] These rearrangements can lead to the scission of the polymer chain, resulting in the formation of shorter-chain siloxanes like hexamethyldisiloxane (MM) and longer-chain oligomers like decamethyltetrasiloxane (MD₂M).[1]

-

Polymerization: At higher pressures, intermolecular reactions are favored, which can promote the polymerization of MDM into larger siloxane molecules.[1]

The overall process is influenced by factors such as temperature, pressure, and the presence of oxygen. The decomposition rate remains relatively stable in the 250°C to 320°C range but accelerates sharply above 350°C.[1]

Quantitative Degradation Data

The rate of thermal decomposition of this compound is highly dependent on experimental conditions. The following tables summarize the available quantitative data from literature.

Table 1: Thermal Stability and Decomposition Rates

| Temperature (°C) | Pressure (MPa) | Duration (hours) | Decomposition Rate (%) | Source |

| 250 | 1 | 24 | ~2.95 | [2] |

| 260 | - | - | Appreciable decomposition observed | [2] |

| 250 - 320 | 1 | 24 | Relatively constant rate | [1] |

| 350 | - | 80 | ~0.06 | [2] |

| 350 | 1 | 24 | Sharp increase in rate | [1] |

| 356.38 (Predicted) | - | 8760 (1 year) | 1.0 | [3] |

Table 2: Kinetic Parameters

Note: The following parameters were determined for a binary mixture of hexamethyldisiloxane (MM) and this compound (MDM). The study noted that the mixture had a significant inhibitory effect on the decomposition of the pure fluids; thus, these values may not be representative of pure MDM.

| Parameter | Value | Unit | Source |

| Activation Energy (Ea) | 50.50 | kJ/mol | [3] |

| Pre-exponential Factor (A) | 5.80 x 10⁻³ | s⁻¹ | [3] |

Table 3: Major Decomposition Products

| Product Name | Chemical Formula | Type | Source |

| Methane | CH₄ | Gaseous | [1] |

| Hexamethyldisiloxane | C₆H₁₈OSi₂ | Liquid Oligomer | [1] |

| Decamethyltetrasiloxane | C₁₀H₃₀O₃Si₄ | Liquid Oligomer | [1] |

Experimental Protocols

The study of siloxane thermal stability involves controlled heating experiments followed by careful analysis of the degradation products.

Protocol for Static Thermal Stress Testing

This protocol is based on the methodology used for evaluating the thermal stability of siloxanes as working fluids.

-

Apparatus: A high-pressure, thermally-rated vessel, typically constructed from stainless steel (e.g., AISI 316), equipped with a thermocouple and pressure transmitter.

-

Sample Preparation: The test vessel is evacuated to remove air and moisture and then filled with high-purity this compound to a specific volume, leaving a headspace for vapor.

-

Thermal Stress Application: The sealed vessel is placed in a furnace or thermal bath and heated to a constant stress temperature (e.g., 260°C, 350°C).

-

Monitoring: The internal pressure of the vessel is monitored continuously over a prolonged period (e.g., 24 to 80 hours). An increase in pressure, beyond what is expected from vapor pressure, indicates the formation of non-condensable gaseous products and thus, decomposition.

-

Sample Collection: After the heating period, the vessel is cooled to room temperature. The vapor phase is sampled into a gas-tight syringe or collection bag. The remaining liquid phase is collected separately.

-

Analysis: Both the gas and liquid phases are analyzed to identify and quantify the degradation products, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the identification of volatile and semi-volatile degradation products.

-

Instrument: A Gas Chromatograph coupled with a Mass Spectrometer detector (GC-MS).

-

Column: A non-polar capillary column, such as a Varian VF-5ms or equivalent, is suitable for separating siloxane oligomers.

-

Carrier Gas: Helium is used as the carrier gas.

-

Injection: A small volume of the liquid sample (dissolved in a suitable solvent like THF or CHCl₃ if necessary) or the gas sample is injected into the GC.

-

Injector Temperature: 280°C

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 3 minutes.

-

Ramp: Increase temperature at a rate of 20°C/min to 290°C.

-

Final Hold: Hold at 290°C for 10 minutes.

-

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range (e.g., m/z 40-600) to detect and identify the eluting compounds by comparing their mass spectra to reference libraries.

References

Octamethyltrisiloxane: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamethyltrisiloxane (MDM or L3), a linear siloxane with the chemical formula C8H24O2Si3, is a versatile compound utilized in a wide array of industrial and laboratory settings.[1] Its unique physicochemical properties, including low surface tension, high thermal stability, and excellent lubricity, make it a valuable component in formulations ranging from personal care products to specialized lubricants.[2] For researchers and professionals in drug development, understanding the fundamental properties of this compound is crucial for its potential use as an excipient, solvent, or in the fabrication of drug delivery systems. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound for laboratory use, including detailed experimental protocols and a discussion of its known biological interactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in a laboratory environment. These properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C8H24O2Si3 | [3] |

| Molecular Weight | 236.53 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Odor | Odorless | |

| Density | 0.82 g/cm³ at 25 °C | [4][5] |

| Melting Point | -82 °C | [5] |

| Boiling Point | 153 °C | [5] |

| Vapor Pressure | 3.9 mm Hg at 25°C | [6] |

| Vapor Density | >1 (air = 1) | [5] |

| Refractive Index | n20/D 1.384 | [5] |

| Kinematic Viscosity | 1 cSt at 20°C | [6] |

| Surface Tension | Data not readily available for pure this compound, but generally low for siloxanes. | |

| Water Solubility | Insoluble (34 ppb) | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | No experimental data available. | [6] |

Table 2: Chemical and Safety Properties of this compound

| Property | Value/Information | Reference |

| Chemical Stability | Stable under normal conditions.[7] Stable in sealed containers in a cool place.[6] | [6][7] |

| Reactivity | Reacts with water.[8] Avoid reaction with oxidizing agents, peroxides, acids, and bases.[6][7] | [6][7][8] |

| Hazardous Decomposition Products | Combustion products include carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide (SiO2).[8] Organic acid vapors may develop when exposed to elevated temperatures or open flame.[6] | [6][8] |

| Flash Point | 29 °C (84.2 °F) | [4] |

| Autoignition Temperature | Not available | [8] |

| Flammability | Flammable liquid and vapor.[6] | [6] |

| Storage | Store in a well-ventilated place. Keep cool.[6] Store in original containers in an approved flammable liquid storage area.[8] | [6][8] |

Experimental Protocols

The determination of the physical and chemical properties of this compound for laboratory use should follow standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide a set of internationally accepted methods.

Density Determination (Based on OECD Guideline 109)

The density of liquid this compound can be determined using a pycnometer, hydrometer, or an oscillating densitometer. The choice of method depends on the required accuracy and the sample volume available.

Methodology using a Pycnometer:

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Determine the mass of the empty, dry pycnometer. Fill the pycnometer with deionized water of a known temperature and determine its mass to calculate the exact volume of the pycnometer.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are trapped. Adjust the temperature of the sample to 25 °C.

-

Mass Determination: Determine the mass of the pycnometer filled with the sample.

-

Calculation: Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.

Caption: Workflow for Density Determination using a Pycnometer.

Viscosity Measurement (Based on OECD Guideline 114)

The kinematic viscosity of this compound can be measured using a capillary viscometer or a rotational viscometer.

Methodology using a Capillary Viscometer (e.g., Ubbelohde type):

-

Instrument Setup: Select a viscometer of the appropriate size for the expected viscosity. Mount the viscometer vertically in a constant temperature bath set to 20 °C.

-

Sample Loading: Introduce a precise volume of this compound into the viscometer.

-

Thermal Equilibration: Allow the sample to reach thermal equilibrium within the bath.

-

Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer constant.

Caption: Workflow for Viscosity Measurement using a Capillary Viscometer.

Water Solubility Determination (Based on OECD Guideline 105)

Given the low water solubility of this compound, the column elution method is appropriate.

Methodology (Column Elution Method):

-

Column Preparation: A microcolumn is packed with an inert support material coated with an excess of this compound.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of this compound in each fraction is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

-

Equilibrium Check: The concentration of the eluate is monitored until it reaches a plateau, indicating that saturation has been achieved. The solubility is taken as the average of the concentrations in the plateau fractions.

Caption: Workflow for Water Solubility Determination via Column Elution.

Biological Interactions and Considerations for Drug Development

A critical aspect for researchers in drug development is the biological activity and potential interactions of any compound under investigation. Currently, there is a significant lack of publicly available data on the specific interactions of this compound with cellular signaling pathways.

-

Limited Toxicological Data: While generally considered to have low toxicity, comprehensive studies on the toxicogenomics and in vitro effects of this compound on various cell lines are scarce.[7] Most available toxicological information pertains to the broader class of siloxanes or to related compounds like octamethylcyclotetrasiloxane (D4).

-

No Identified Signaling Pathways: Extensive searches of scientific literature and databases did not reveal any specific studies detailing the modulation of or interference with known cell signaling pathways by this compound. This knowledge gap is a crucial consideration for its use in pharmaceutical formulations where unintended biological effects must be avoided.

-

Implications for Researchers: For drug development professionals, this lack of data necessitates a cautious approach. If this compound is being considered as a new excipient or for a novel application in a drug delivery system, it is imperative to conduct thorough in-house toxicological and biocompatibility studies. These should include assessments of cytotoxicity, genotoxicity, and, importantly, screening for any potential off-target effects on key cellular signaling cascades relevant to the therapeutic area of interest.

Conclusion

This compound possesses a well-characterized set of physical and chemical properties that make it a useful tool in various laboratory settings. This guide provides a consolidated resource of these properties and outlines the standard experimental methodologies for their determination. However, for researchers and scientists in the field of drug development, the current lack of information regarding its biological interactions, particularly with cell signaling pathways, is a significant limitation. Further research into the toxicological and pharmacological profile of this compound is essential to fully ascertain its safety and suitability for pharmaceutical applications. Until such data becomes available, a thorough and compound-specific risk assessment is a prerequisite for its use in any drug development program.

References

- 1. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 八甲基三硅氧烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. gelest.com [gelest.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2024.sci-hub.red [2024.sci-hub.red]

Technical Guide to Research-Grade Octamethyltrisiloxane (CAS 107-51-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications for research-grade Octamethyltrisiloxane (CAS 107-51-7), a versatile linear siloxane oligomer. This document outlines the key physical and chemical properties, impurity profiles, and analytical methodologies pertinent to its use in high-purity applications within research and pharmaceutical development.

Chemical Identity and Physical Properties

This compound, also known as Dimethylbis(trimethylsiloxy)silane, is the second shortest linear polydimethylsiloxane. Its low viscosity and high thermal stability make it a valuable compound in various scientific applications.[1]

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 107-51-7[1][2] |

| Molecular Formula | C₈H₂₄O₂Si₃[1][2] |

| Molecular Weight | 236.53 g/mol [1] |

| Appearance | Colorless, clear liquid[1] |

| Density | 0.82 g/mL at 25°C |

| Boiling Point | 153°C |

| Melting Point | -82°C |

| Refractive Index | n20/D 1.384 |

| Vapor Density | >1 (vs. air) |

Research-Grade Specifications and Impurity Profile

Research-grade this compound is characterized by high purity, typically equal to or exceeding 99%, as determined by gas chromatography (GC).[1] The primary impurities are other volatile linear and cyclic siloxanes.

Table 2: Research-Grade Quality Specifications

| Parameter | Specification | Test Method |

| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC-FID) |

| Hexamethyldisiloxane (L2) | ≤ 0.1% | GC-FID |

| Decamethyltetrasiloxane (L4) | ≤ 0.5% | GC-FID |

| Octamethylcyclotetrasiloxane (D4) | ≤ 0.1% | GC-FID |

| Water Content | ≤ 0.05% | Karl Fischer Titration |

| Acidity | Neutral to litmus | USP <601> / Ph. Eur. 2.2.1 |

| Non-Volatile Residue | ≤ 0.01% | USP <621> / Ph. Eur. 2.2.25 |

Experimental Protocols

Purity and Impurity Analysis by Gas Chromatography (GC-FID)

This method is suitable for the quantification of this compound and the determination of related volatile siloxane impurities.

3.1.1. Sample Preparation

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Add a suitable solvent, such as acetone or n-hexane, to the flask.

-

If an internal standard is used, add a known concentration of a suitable standard, such as n-dodecane.

-

Bring the flask to volume with the solvent and mix thoroughly.

3.1.2. Chromatographic Conditions

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[3] |

| Carrier Gas | Helium, constant flow at 1.5 mL/min[3] |

| Injector Temperature | 250°C[3] |

| Detector Temperature | 325°C[3] |

| Injection Volume | 1 µL[3] |

| Split Ratio | 50:1[3] |

| Oven Program | Initial temperature of 50°C, hold for 5 minutes, then ramp at 15°C/min to 200°C.[3] |

3.1.3. Procedure

-

Inject the prepared sample solution into the gas chromatograph.

-

Record the chromatogram and identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of known standards.

-

Calculate the percentage purity and the concentration of each impurity using the peak areas.

Water Content by Karl Fischer Titration

The water content is determined using a coulometric or volumetric Karl Fischer titrator according to standard pharmacopeial methods (e.g., USP <921> or Ph. Eur. 2.5.12).

Acidity

A sample is dissolved in a suitable neutralized solvent and titrated with a standardized solution of sodium hydroxide, as outlined in general pharmacopeial chapters on acidity or alkalinity.[4]

Non-Volatile Residue

A known weight of the sample is heated to a specified temperature (e.g., 150°C) for a defined period.[4] The residue is then weighed to determine the percentage of non-volatile material.

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of research-grade this compound.

Caption: Quality Control Workflow for this compound.

Applications in Research and Drug Development

This compound is utilized in various research and development applications, including:

-

As a solvent for the dispersion of materials in the fabrication of advanced materials.

-

In the formulation of personal care and cosmetic products for sensory and texture modification.[1]

-

As a component in the synthesis of more complex silicone polymers.

-

In the preparation of silicone-based medical and pharmaceutical products.

References

The Solubility Profile of Octamethyltrisiloxane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of octamethyltrisiloxane in common organic solvents, aimed at researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols for solubility determination, and illustrates a relevant workflow for its application in topical drug formulations.

This compound, a linear siloxane, is a versatile ingredient in various pharmaceutical and cosmetic applications due to its unique properties, including low surface tension, high spreadability, and a non-greasy feel.[1] A thorough understanding of its solubility is critical for formulation development, ensuring product stability and efficacy.

Quantitative Solubility Data

This compound exhibits a distinct solubility pattern, being largely miscible with nonpolar organic solvents while showing limited solubility in polar solvents. The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Chemical Formula | Polarity | Solubility/Miscibility of this compound | Citation |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Nonpolar | Soluble | [2] |

| Toluene | C₇H₈ | Nonpolar | Soluble | [2] |

| Xylene | C₈H₁₀ | Nonpolar | Soluble | [2] |

| Mineral Spirits | Mixture | Nonpolar | Soluble | [2] |

| Chlorinated Solvents | ||||

| Chloroform | CHCl₃ | Polar | Slightly Soluble | [3] |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | [3] |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | Polar Protic | Insoluble | [2] |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble | [2] |

| Aqueous Solvents | ||||

| Water | H₂O | Polar | 0.00011 g/L | [3] |

Experimental Protocol: Determination of Liquid-Liquid Miscibility

Objective: To determine the miscibility of this compound in a given organic solvent at various concentrations.

Materials:

-

This compound (purity ≥ 98%)

-

Test solvent (analytical grade)

-

Calibrated glass vials with screw caps

-

Calibrated pipettes

-

Vortex mixer

-

Constant temperature bath

Procedure:

-

Preparation of Mixtures:

-

Label a series of glass vials for each concentration to be tested (e.g., 1%, 5%, 10%, 25%, 50%, 75%, 90%, 95%, 99% v/v of this compound in the test solvent).

-

Using calibrated pipettes, prepare a total volume of 10 mL for each mixture in the corresponding vial. For example, for a 10% solution, add 1 mL of this compound and 9 mL of the test solvent.

-

-

Equilibration:

-

Securely cap each vial.

-

Vortex each vial for 2 minutes to ensure thorough mixing.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) for 24 hours to allow the mixtures to equilibrate.

-

-

Observation:

-

After equilibration, remove the vials from the bath.

-

Visually inspect each vial against a well-lit background.

-

-

Reporting:

-

Record the observations for each concentration.

-

The miscibility of this compound in the test solvent is reported based on the concentration range over which a single phase is observed.

-

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for the preparation of a topical drug formulation utilizing this compound as a volatile solvent.

Role in Drug Development

In topical and transdermal drug delivery systems, volatile silicones like this compound act as carriers that evaporate upon application to the skin. This process can increase the concentration of the active pharmaceutical ingredient (API) on the skin's surface, potentially enhancing its penetration.[5] The aesthetic properties of silicones, such as their smooth feel and non-greasy residue, can also improve patient compliance with topical treatments.[6] The use of silicone-based excipients can lead to the development of innovative and effective dermatological products.[6]

References

- 1. dl.asminternational.org [dl.asminternational.org]

- 2. clearcoproducts.com [clearcoproducts.com]

- 3. Removal of Siloxanes from Model Biogas by Means of Deep Eutectic Solvents in Absorption Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miscibility - Wikipedia [en.wikipedia.org]

- 5. dupont.com [dupont.com]

- 6. dupont.com [dupont.com]

Hydrolytic stability of octamethyltrisiloxane under different pH conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolytic stability of octamethyltrisiloxane under varying pH conditions. This compound, a linear siloxane, is susceptible to hydrolysis, a reaction that cleaves the siloxane (Si-O-Si) bonds. The rate of this degradation is significantly influenced by the pH of the aqueous environment, with notable differences observed under acidic, neutral, and alkaline conditions. Understanding these stability profiles is critical for applications in pharmaceutical and cosmetic formulations, as well as for assessing its environmental fate.

Quantitative Analysis of Hydrolytic Stability

The hydrolytic stability of siloxanes is typically quantified by their half-life (t½) and hydrolysis rate constants. While specific kinetic data for this compound across a wide pH range is limited in publicly available literature, a key study following OECD Guideline 111 provides a baseline for its stability at neutral pH. To illustrate the expected behavior under acidic and alkaline conditions, data for polydimethylsiloxane (PDMS) fluids is included for comparison, as linear siloxanes are expected to follow similar degradation patterns.

| Compound | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant | Source |

| This compound (L3) | 7 | 25 | 329 hours | Not Specified | [1] |

| Polydimethylsiloxane (PDMS) | 2 | 24 | Not Specified | 0.07 mgSi L⁻¹ day⁻¹ | [2][3] |

| Polydimethylsiloxane (PDMS) | 6 | 24 | Not Specified | 0.002 mgSi L⁻¹ day⁻¹ | [2][3] |

| Polydimethylsiloxane (PDMS) | 12 | 24 | Not Specified | 0.28 mgSi L⁻¹ day⁻¹ | [2][3] |

Note: The degradation rate constants for PDMS are reported assuming zeroth-order kinetics under the specific experimental conditions and should be considered as an approximation for the behavior of this compound.

Experimental Protocols for Assessing Hydrolytic Stability

The standard methodology for evaluating the hydrolytic stability of a chemical as a function of pH is outlined in the OECD Guideline 111: Hydrolysis as a Function of pH.[4][5][6][7] This protocol ensures reproducibility and comparability of data.

Principle of the Test

The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically pH 4, 7, and 9) at a concentration not exceeding 0.01 M or half its saturation concentration.[4][5] These solutions are then incubated in the dark at a constant temperature. At specified time intervals, aliquots are withdrawn and analyzed to determine the concentration of the remaining test substance and any resulting hydrolysis products.

Key Steps in the Experimental Workflow:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared for the desired pH values (e.g., pH 4, 7, and 9).

-

Test Substance Introduction: A known concentration of this compound is added to the buffer solutions.

-

Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: Aliquots are taken from each test solution at predetermined time points.

-

Analysis: The concentration of this compound and its degradation products in the samples is quantified using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. From this, the half-life and hydrolysis rate constant are calculated.

Mechanisms of Hydrolysis

The hydrolysis of the siloxane bond (Si-O-Si) in this compound is subject to catalysis under both acidic and alkaline conditions. The reaction rate is generally at its minimum around neutral pH.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of the siloxane oxygen atom. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a transition state where the silicon atom is pentacoordinate.

Base-Catalyzed Hydrolysis

In alkaline environments, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. This forms a pentacoordinate silicon intermediate. Subsequent cleavage of the siloxane bond is facilitated by the departure of a silanolate anion, which is then protonated by water to form a silanol.

The primary hydrolysis of this compound is expected to yield pentamethyldisiloxanol and trimethylsilanol. Further hydrolysis of pentamethyldisiloxanol would then produce dimethylsilanediol and trimethylsilanol.[1]

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. scientificspectator.com [scientificspectator.com]

- 4. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

GHS hazard classification of octamethyltrisiloxane for lab safety

An In-depth Technical Guide on the GHS Hazard Classification of Octamethyltrisiloxane for Laboratory Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound (CAS No. 107-51-7). The information is intended to support laboratory safety protocols and risk assessments for professionals handling this substance.

GHS Hazard Classification Summary

This compound is classified under GHS primarily for its physical hazard as a flammable liquid.[1][2][3] While it is generally not classified for acute health hazards,[1][2] recent regulatory assessments have identified significant environmental concerns regarding its persistence and bioaccumulative properties.[4][5][6]

GHS Label Elements:

-

Pictogram:

-

GHS02: Flame

-

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

The following diagram illustrates the logical flow from substance properties to its GHS classification.

Caption: GHS classification workflow for this compound.

Quantitative Hazard Data

The following tables summarize the key quantitative data used for the hazard classification of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 107-51-7 | [1][2][10][11][12][13] |

| Molecular Formula | C₈H₂₄O₂Si₃ | [1][8][12][13] |

| Molecular Weight | 236.53 g/mol | |

| Appearance | Clear, colorless liquid | [10][12] |

| Melting Point | -82 °C | [3][12][13] |

| Boiling Point | 153 °C | [3][12][13] |

| Density | 0.820 g/mL at 25 °C | [2][10][12] |

| Flash Point | 29 °C (84.2 °F) | [2] |

| Vapor Density | >1 (air=1) | [10][13] |

Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | Not Classified[1] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw | Not Classified |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 22.6 mg/L (4h) | Not Classified |

| Skin Corrosion/Irritation | Animal Models | Dermal | Not an irritant | Not Classified[1][10] |

| Eye Damage/Irritation | - | Eye Contact | May cause slight, transient discomfort | Not Classified[1][10] |

| Reproductive/Developmental Toxicity (NOAEC) | Rat | Inhalation | 31.0 mg/L (3200 ppm) | Not Classified |

Environmental Hazard Data

| Endpoint | Finding | Classification |

| Persistence | Very Persistent (vP) | SVHC Candidate[4][6] |

| Bioaccumulation | Very Bioaccumulative (vB) | SVHC Candidate[4][6] |

| Aquatic Toxicity | May cause long lasting harmful effects | Aquatic Chronic, Category 4 (H413)[8] |

Experimental Protocol Overview

Detailed, proprietary experimental protocols for the toxicological studies cited are not publicly available. However, the studies were conducted in accordance with established OECD (Organisation for Economic Co-operation and Development) Test Guidelines, which are the international standard for chemical safety testing.

-

Acute Inhalation Toxicity (OECD TG 403): This guideline describes a method to assess the hazard of a substance when inhaled for a short duration. In the cited study, rats were exposed via whole-body inhalation to the chemical vapor for 4 hours. The key outcome is the LC50, which is the concentration that is lethal to 50% of the test animals. For this compound, the LC50 was greater than the highest concentration tested (22.6 mg/L), leading to a "Not Classified" determination.

-

Repeated Dose 28-day Oral Toxicity (OECD TG 407): This test is designed to provide information on the possible health hazards arising from repeated exposure to a substance over a longer period. In the study, rats were administered the chemical daily via oral gavage for 28 days at various dose levels. Effects on body weight, food consumption, and organ pathology were monitored. The primary effect noted was increased liver weight at higher doses (≥250 mg/kg bw/day), but no severe systemic toxicity was observed.

-

Combined Repeated Dose/Reproductive/Developmental Toxicity (OECD TG 422): This screening test provides initial information on repeated dose toxicity as well as potential effects on reproduction and development. Rats were exposed to the chemical vapor for 6 hours per day, 7 days a week, over a 28 or 42-day period that included mating, gestation, and lactation. No treatment-related adverse effects on reproductive or developmental parameters were reported up to the highest dose tested.

The diagram below outlines a generalized workflow for an acute toxicity study based on OECD principles.

Caption: Generalized workflow for an acute toxicity test.

Environmental and Regulatory Context

A significant recent development is the identification of this compound as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA).[4][5] This is due to its classification as "very persistent and very bioaccumulative" (vPvB).[4][5][6]

-

Persistence: The substance degrades very slowly in the environment.[6]

-

Bioaccumulation: It has a high potential to accumulate in the tissues of living organisms, with a bioconcentration factor (BCF) reported to be well above the threshold for a "very bioaccumulative" classification.[4][6]

This vPvB classification means that while the substance may have low acute toxicity, its long-term presence and accumulation in the environment and in organisms pose a significant hazard.[4] For researchers and developers, this highlights the importance of responsible disposal and minimizing environmental release. All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[10]

References

- 1. gelest.com [gelest.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ECHA adds cosmetic chemical to substances of concern list [personalcareinsights.com]

- 5. sunstreamglobal.com [sunstreamglobal.com]